
8-Chloroquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloroquinoline 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline 1-oxide typically involves the chlorination of quinoline followed by oxidation. One common method is the reaction of quinoline with chlorine gas in the presence of a catalyst such as ferric chloride to produce 8-chloroquinoline. This intermediate is then oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Catalysts and oxidizing agents are carefully selected to optimize the reaction efficiency and minimize by-products .
化学反应分析
Types of Reactions: 8-Chloroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Higher oxidized quinoline derivatives.
Reduction: 8-Hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
科学研究应用
8-Chloroquinoline 1-oxide has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 8-Chloroquinoline 1-oxide involves its interaction with various molecular targets. It can inhibit enzymes and disrupt cellular processes by binding to DNA or proteins. The exact pathways depend on the specific application and target organism. For example, its antimicrobial activity may involve the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
相似化合物的比较
8-Chloroquinoline: Lacks the oxide group, making it less reactive in certain chemical reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and applications.
Quinoline N-oxide:
Uniqueness: 8-Chloroquinoline 1-oxide is unique due to the presence of both the chlorine atom and the oxide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
8-chloro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H |
InChI 键 |
XDEHTDWBIXZJGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)[N+](=CC=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
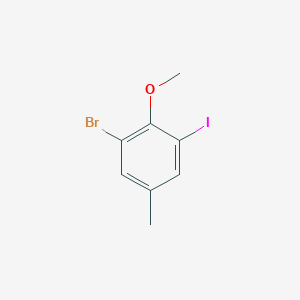
![6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206055.png)
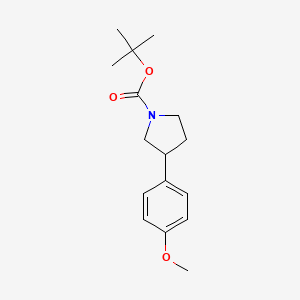
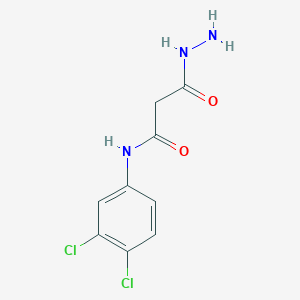
![(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15206086.png)
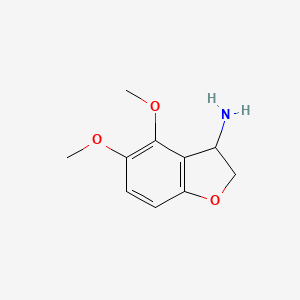
![2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B15206089.png)

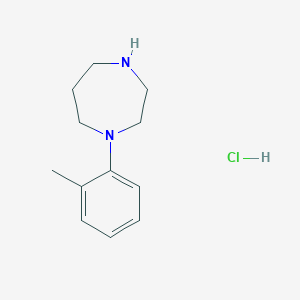
![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)
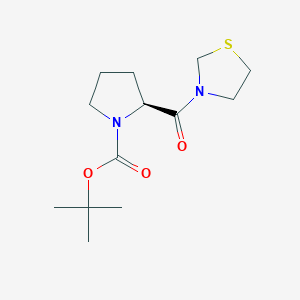
![Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B15206128.png)
